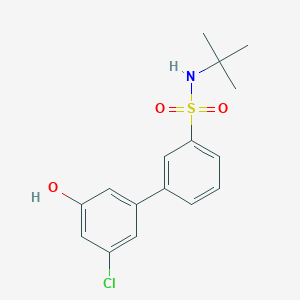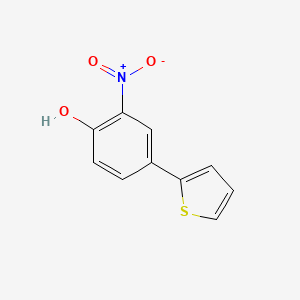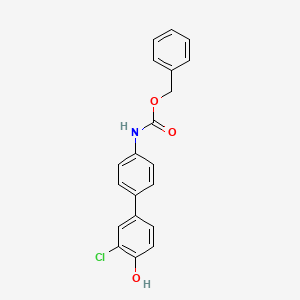![molecular formula C17H18ClNO3S B6382411 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261951-87-4](/img/structure/B6382411.png)
2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% (2C4PPSP95) is a compound that has been studied for its potential applications in the field of scientific research. It is an aromatic sulfonamide with a chlorine atom bonded to the phenol group. This compound has been synthesized and studied in various laboratory settings, and its properties have been studied in detail. In
Aplicaciones Científicas De Investigación
2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been studied for its potential applications in the field of scientific research. It has been used as a building block for the synthesis of various compounds, such as sulfonamides and amides. It has also been used in the synthesis of organic semiconductors and other organic materials. In addition, it has been used as a catalyst in the synthesis of polymers and for the preparation of nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed that the chlorine atom in the molecule is responsible for its reactivity. The chlorine atom can form a bond with other molecules, allowing it to act as a catalyst in various reactions. In addition, it is believed that the piperidine group in the molecule is responsible for its selectivity and stability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% are not yet fully understood. However, it has been shown to have antimicrobial activity against certain bacteria and fungi. In addition, it has been found to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a relatively stable compound and can be used in laboratory experiments without any special precautions. However, it is important to note that the compound is highly toxic and should be handled with care. In addition, the compound is not very soluble in water and should be used in an organic solvent.
Direcciones Futuras
There are several potential future directions for 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%. One potential direction is the development of new compounds based on the structure of 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in the field of organic semiconductors and nanomaterials. Finally, further research could be conducted to explore the potential of using 2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% as a catalyst in the synthesis of polymers.
Métodos De Síntesis
2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% can be synthesized by the reaction of 4-piperidin-1-yl-sulfonyl chloride and 2-chlorophenol in the presence of sodium hydroxide. The reaction takes place in an aqueous solvent at a temperature of 100°C for one hour. The yield of the product is 95%. The purity of the product can be further increased by recrystallization.
Propiedades
IUPAC Name |
2-chloro-4-(4-piperidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c18-16-12-14(6-9-17(16)20)13-4-7-15(8-5-13)23(21,22)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGAEKICKNZQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686209 |
Source


|
| Record name | 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-87-4 |
Source


|
| Record name | 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)

![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)


![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)



